molecular formula C10H14N4O B1427915 N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide CAS No. 1250354-72-3

N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide

Cat. No.: B1427915
CAS No.: 1250354-72-3
M. Wt: 206.24 g/mol
InChI Key: UIPFGYFTPGVCCX-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide is a useful research compound. Its molecular formula is C10H14N4O and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Screening

Cyanopyridine derivatives, including N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide, have been synthesized and explored for their biological and therapeutic activities. These derivatives exhibit applications in pharmaceuticals and agriculture. Their antimicrobial activities have been a particular focus of research (Akbari, 2018).

Larvicidal Properties

Research has also been conducted on carboxamide derivatives related to cis-permethrin, investigating their efficacy as larvicides against mosquito larvae. These studies provide insights into the potential of such compounds, including this compound, for controlling mosquito-borne diseases (Taylor, Hall & Vedres, 1998).

Catalytic Applications

The Rhodium(III)-catalyzed C-H acylmethylation of carboxamides like this compound has been developed, showcasing the compound's application in catalytic processes. This protocol has a broad range of substrate applications and exhibits excellent functional group tolerance (Yu et al., 2019).

Non-linear Optical (NLO) and Molecular Docking Studies

The compound has been a subject of computational chemistry methods, with a focus on its Non-Linear Optical (NLO) properties and molecular docking analyses. This research has implications for its potential applications in materials science and drug development (Jayarajan et al., 2019).

Anticancer Activity

A study on the synthesis and crystal structure of similar carboxamide compounds has indicated significant inhibitory activity against cancer cell lines. This suggests the potential of this compound in anticancer research (Lu et al., 2021).

Polymorphism and Stability Studies

Investigations into the polymorphic forms of similar compounds have been conducted, focusing on their potential biological activity and stability. This research is essential for understanding the physical and chemical properties of this compound (Shishkina et al., 2020).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

The exact mode of action of N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide is not well-documented. It’s likely that the compound interacts with its targets, leading to changes in cellular processes. The cyclopropyl group in the compound might play a crucial role in these interactions .

Biochemical Pathways

Cyclopropane-containing compounds are known to be involved in various biochemical pathways . The compound might influence these pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

The pharmacokinetic properties of a drug can greatly impact its bioavailability and efficacy .

Result of Action

The compound’s interaction with its targets likely leads to changes in cellular processes, potentially influencing the function of cells and tissues .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets . .

Properties

IUPAC Name

N-(cyclopropylmethyl)-6-hydrazinylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O/c11-14-9-4-3-8(6-12-9)10(15)13-5-7-1-2-7/h3-4,6-7H,1-2,5,11H2,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIPFGYFTPGVCCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CN=C(C=C2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.